4-oxo-1H-quinazoline-6-carboxamide
Description
Properties
IUPAC Name |
4-oxo-1H-quinazoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBOKXTTGPSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis-Amidation of 6-Cyanoquinazolin-4(3H)-one
A widely adopted method involves the sequential hydrolysis and amidation of 6-cyanoquinazolin-4(3H)-one. Initial hydrolysis of the nitrile group under acidic or basic conditions yields 4-oxo-1H-quinazoline-6-carboxylic acid. For example, refluxing 6-cyanoquinazolin-4(3H)-one in 6M HCl at 100°C for 12 hours achieves quantitative conversion to the carboxylic acid intermediate. Subsequent amidation employs coupling agents such as HATU or EDCI with amines. Using HATU and DIPEA in DMF, the carboxylic acid reacts with ammonia or substituted amines at room temperature, producing the carboxamide in 75–92% yield . This method is favored for its scalability and minimal byproducts.
Palladium-Catalyzed Carbonylation of 6-Bromoquinazolin-4(3H)-one
An alternative route utilizes 6-bromoquinazolin-4(3H)-one as the starting material. Under carbon monoxide atmosphere (1–3 bar), palladium catalysts (e.g., Pd(PPh₃)₄) mediate the insertion of CO into the C–Br bond, forming the carboxylic acid derivative. Subsequent amidation parallels the first method. Key advantages include compatibility with sensitive functional groups and reduced reaction times (4–6 hours) . However, catalyst costs and stringent CO handling limit industrial applicability.
Multi-Step Synthesis via Dimethyl Aminoterephthalate
A modular approach begins with dimethyl aminoterephthalate (6 ), which undergoes cyclization with phenyl isothiocyanate in refluxing pyridine to form 3-phenyl-2-thioxoquinazoline-4-one (7 ) . Alkylation with benzyl halides introduces substituents at the sulfur atom, followed by ester hydrolysis to yield 7-carboxyquinazolinones (10 , 11 ). Carbodiimide-mediated coupling with amines (e.g., neopentylamine) furnishes the carboxamide . This method allows precise control over the C2 and N3 positions, enabling structural diversification (Table 1).
Table 1. Representative Yields for Carboxamide Derivatives
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| Neopentylamine | 19 | 85 |
| Isopropylamine | 45 | 78 |
| Morpholine | 20 | 92 |
One-Pot Three-Component Condensation
Recent innovations employ one-pot strategies to streamline synthesis. For instance, (2-aminophenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis) reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and ammonium acetate in ethanol under reflux . This yields 2-arylquinazoline-4-carboxylic acids, which are converted to acid chlorides using SOCl₂ and subsequently amidated with amines. The one-pot method reduces purification steps and achieves yields of 68–85% for carboxamides .
Cyclization of N-Acylanthranilic Acids
A mild cyclization protocol involves N-acylanthranilic acids and anilines. Heating N-acetylanthranilic acid with 4-methoxyaniline in acetic anhydride at 140°C induces cyclodehydration, directly forming 4-oxoquinazoline-6-carboxamide . This method circumvents intermediate isolation, achieving 87–98% yields without chromatography .
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Hydrolysis-Amidation | High yield, scalability | Requires harsh hydrolysis conditions |
| Palladium Carbonylation | Functional group tolerance | High catalyst cost |
| Multi-Step Synthesis | Structural versatility | Lengthy reaction sequence |
| One-Pot Condensation | Operational simplicity | Moderate yields |
| Cyclization | No intermediates, excellent yields | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-oxo-1H-quinazoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens, acids, and bases are commonly used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents involved.
Scientific Research Applications
4-oxo-1H-quinazoline-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 4-oxo-1H-quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
4-oxo-1H-quinazoline-6-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various skin conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Q & A
Q. What are the common synthetic routes for 4-oxo-1H-quinazoline-6-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted anthranilic acids with carboxamide precursors, followed by cyclization under acidic or basic conditions. Key steps include:
- Cyclization Optimization : Use of catalysts like polyphosphoric acid (PPA) or microwave-assisted heating to enhance reaction efficiency and yield .
- Purification : Column chromatography or recrystallization to isolate the pure product, monitored by HPLC or TLC .
- Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl components) and solvent selection (e.g., DMF for polar intermediates) .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm proton environments and carbonyl/carboxamide functionalities. For example, the 4-oxo group typically appears as a singlet near δ 160-165 ppm in NMR .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement, particularly to resolve tautomeric forms (e.g., 1H vs. 3H-quinazoline) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) at concentrations of 1–50 µM, with staurosporine as a positive control .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data, such as disorder in the 4-oxo group or tautomerism?
Methodological Answer:
- High-Resolution Data : Collect diffraction data at resolutions <1.0 Å to reduce ambiguity in electron density maps .
- SHELX Refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, with restraints on bond lengths/angles for the quinazoline core .
- Complementary Techniques : Pair crystallography with -NMR to probe tautomeric equilibria in solution .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 6-position to enhance kinase binding; compare IC values of analogs in tabular form (e.g., 6-Cl derivative IC = 10.5 µM vs. 6-CH = 25 µM) .
- Scaffold Hopping : Replace the carboxamide with sulfonamide or urea groups to test hydrophobic interactions .
- QSAR Modeling : Use CoMFA or machine learning models trained on IC datasets to predict optimal substituents .
Q. What strategies address low solubility and bioavailability in pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Synthesize ester or glycoside derivatives to improve membrane permeability, with hydrolysis studies in simulated gastric fluid .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance aqueous solubility (e.g., 2-fold increase with HP-β-CD) .
- In Vivo PK Profiling : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS/MS over 24 hours .
Q. How can computational tools predict off-target interactions or toxicity risks?
Methodological Answer:
- Molecular Docking : Screen against the PDB database using AutoDock Vina to identify potential off-targets (e.g., COX-2 or hERG channels) .
- Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to assess hepatotoxicity or mutagenicity risks based on structural alerts .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability to primary vs. secondary targets .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines (e.g., HT-29 vs. HCT-116), serum concentrations, and incubation times .
- Meta-Analysis : Pool data from 5+ studies using random-effects models to identify outliers or dose-response trends .
- Structural Validation : Re-examine compound purity (via HPLC) and tautomeric forms (via -NMR) to rule out batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
